molecular formula C23H29Cl2N3O3 B1666087 Aripiprazole monohydrate CAS No. 851220-85-4

Aripiprazole monohydrate

Cat. No. B1666087
M. Wt: 466.4 g/mol
InChI Key: UXQBDXJXIVDBTF-UHFFFAOYSA-N
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Description

Aripiprazole monohydrate is an antipsychotic used in schizophrenia.

Scientific Research Applications

Mechanism of Action and Efficacy in Schizophrenia Aripiprazole is approved for treating schizophrenia. Its mechanism involves partial agonism at D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. Studies have shown its efficacy in both short-term and long-term clinical trials, highlighting its tolerability and lower rates of motor side effects and metabolic adverse effects compared to other antipsychotics. Notably, aripiprazole treatment is linked with reduced serum prolactin levels and QTc interval, offering benefits in patient management (Preda & Shapiro, 2020).

Long-Acting Injectable Formulations Aripiprazole monohydrate (AM) and aripiprazole lauroxil (AL) are long-acting injectable formulations that have demonstrated efficacy in clinical trials. AM 400 mg, administered once monthly, showed effectiveness in acute and maintenance phases of schizophrenia treatment. AL, a prodrug of aripiprazole, is available in various strengths and has shown effectiveness in acute and long-term management of schizophrenia. These formulations provide options for patients with adherence challenges to oral treatments (Citrome, 2016).

Effects on Lipid Peroxidation Research has explored the comparative effects of aripiprazole on lipid peroxidation in plasma. This study evaluated aripiprazole against other antipsychotics like quetiapine and olanzapine, finding unique impacts on oxidative stress markers in human plasma, a significant consideration in comprehensive patient care (Dietrich-Muszalska & Kolińska-Łukaszuk, 2018).

Impact on Dopamine D2 Receptor Signalling Pathways A study on rats showed that acute aripiprazole treatment affects the dopamine D2 receptor (D2R) downstream cAMP-PKA and Akt-GSK3β signalling pathways. These findings help understand its unique pharmacological profile compared to other D2R partial agonists, shedding light on why aripiprazole is effective in clinic settings where others fail (Pan et al., 2015).

Usage in Autism Spectrum Disorders Aripiprazole is approved for treating irritability and aggression in children and adolescents with autism spectrum disorder. The heterogeneity of autism spectrum disorder necessitates careful assessment of aripiprazole's effectiveness and safety in this population, considering individual symptom presentation and potential underlying causes of irritability and aggression (Rizzo & Pavone, 2016).

properties

CAS RN

851220-85-4

Product Name

Aripiprazole monohydrate

Molecular Formula

C23H29Cl2N3O3

Molecular Weight

466.4 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate

InChI

InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2

InChI Key

UXQBDXJXIVDBTF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aripiprazole monohydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

causing the jet streams of solution of aripiprazole and water, each at a flow rate (where jet nozzles of 0.02 inch internal diameter are employed) within the range from about 0.20 to about 0.30 kg/min, preferably from about 0.22 to about 0.28 kg/min, to impinge on one another to create high turbulence at their point of impact to achieve high intensity micromixing of each stream prior to nucleation, and form a slurry of crystals of aripiprazole monohydrate; and
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Synthesis routes and methods II

Procedure details

The resulting crude aripiprazole (aripiprazole anhydrous crystal) was added to water-containing ethanol (ethanol: 80%, water: 20%), and heated to a solvent reflux temperature to completely dissolve the crude aripiprazole. The solution was cooled to precipitate an aripiprazole hydrate crystal, and the aripiprazole hydrate crystal was precipitated and milled by a wet pulverization device. After the solvent was removed by filtration, drying (air-drying overnight at room temperature) was performed to obtain an aripiprazole hydrate fine crystal (a crystal of aripiprazole hydrate A). The particle size was adjusted by wet pulverization operation conditions (suspension temperature, rotation speed, shape of wings for pulverization, etc.) to prepare a crystal of aripiprazole hydrate A having a desired particle size.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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